Oxomalonate(1-)
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-2,3-dioxopropanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2O5/c4-1(2(5)6)3(7)8/h(H,5,6)(H,7,8)/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEEVLJKYYUVTRC-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)O)C(=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3HO5- | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Elucidation of Synthetic Methodologies and Derivatization Pathways for Oxomalonate 1
Primary Synthetic Routes to Oxomalonate(1-) and its Key Esters
The synthesis of oxomalonate (B1226002) esters, particularly diethyl oxomalonate, has been approached through several key methodologies, primarily involving oxidation and ozonolysis of malonate precursors.
Oxidative Preparations from Malonate Derivatives
A common strategy for synthesizing oxomalonate esters involves the oxidation of the corresponding malonate derivatives. wikipedia.orgwikiwand.com Various oxidizing agents have been employed for this transformation.
Other oxidative approaches have been explored with varying degrees of success. The oxidation of diethyl malonate with selenium dioxide (SeO₂) resulted in an unsatisfactory yield of only 23% of the ester hydrate. wikipedia.org An alternative route involving the dibromination of malonate followed by bromide elimination with potassium acetate (B1210297) gave yields between 41% and 47%. wikipedia.org
More recently, a highly efficient method was developed using an aqueous solution of sodium chlorite (B76162) (NaClO₂) at a pH of 4.4 to oxidize diethyl malonate, achieving a remarkable 97% yield. wikipedia.org The initial product is the hydrate, which can be dehydrated to the final product through azeotropic distillation with toluene. wikipedia.org
The oxidation of enamines derived from diethyl malonate with oxygen or ozone also serves as a viable synthetic route. wikipedia.org For instance, the photooxidation of the enamine product from dimethylformamide-dimethylacetal and diethyl malonate results in a nearly quantitative yield of diethyl oxomalonate hydrate. wikipedia.org
The following table summarizes various oxidative methods for the preparation of diethyl oxomalonate:
| Oxidizing Agent | Starting Material | Yield | Notes |
| Dinitrogen tetroxide (N₂O₄) | Diethyl isonitrosomalonate | 90% (crude) | wikipedia.org |
| Dinitrogen trioxide (N₂O₃) | Diethyl malonate | 74-76% | Involves toxic arsenic compounds. wikipedia.org |
| Selenium dioxide (SeO₂) | Diethyl malonate | 23% | wikipedia.org |
| Sodium chlorite (NaClO₂) | Diethyl malonate | 97% | wikipedia.org |
| Oxygen (photooxidation) | Enamine of diethyl malonate | Nearly quantitative | wikipedia.org |
Application of Ozonolysis in Oxomalonate(1-) Synthesis
Ozonolysis provides another important pathway for the synthesis of oxomalonate esters. wikipedia.org This method typically involves the ozonolysis of an unsaturated malonate derivative.
The ozonolysis of dialkyl benzalmalonates is another effective method. For example, the ozonolysis of dimethyl benzalmalonate yields dimethyl mesoxalate (dimethyl oxomalonate) in 76% yield. wikipedia.org While effective, the handling of ozone presents safety risks, generally limiting this method to a laboratory scale. wikipedia.org
Development of Alternative and Green Synthetic Methodologies
Efforts to develop more environmentally friendly and efficient synthetic routes to oxomalonates are ongoing. The oxidation of diethyl malonate with sodium chlorite, as mentioned earlier, represents a significant advancement in this area due to its high yield and less hazardous reagents compared to older methods. wikipedia.org
The development of catalyst-free and visible-light-induced reactions is another promising area of green chemistry. bohrium.commdpi.com While not yet widely applied to the primary synthesis of oxomalonates, these principles are being used in their derivatization. For example, a visible-light-induced, catalyst-free dearomative amidation of phenol (B47542) derivatives has been reported, showcasing the potential for greener transformations involving oxomalonate-related structures. bohrium.com Similarly, the use of water as a solvent in multicomponent reactions to synthesize complex heterocyclic structures is gaining traction as a green chemistry approach. mdpi.com
Targeted Synthesis of Functionalized Oxomalonate(1-) Derivatives and Analogues
The highly reactive nature of the carbonyl group in oxomalonate esters makes them versatile building blocks for creating a diverse array of functionalized molecules. wikipedia.org
Esterification and Amidation Strategies for Diverse Oxomalonate(1-) Structures
The ester groups of oxomalonates can be modified through standard transesterification reactions to introduce different alkyl or aryl groups, thereby tuning the properties of the resulting molecule.
Amidation reactions provide access to oxomalondiamides and related structures. researchgate.net The reaction of diethyl oxomalonate with amines can lead to the formation of various heterocyclic compounds. For example, its reaction with guanidines produces functionalized imidazolones in 85% yield. wikipedia.org The high electrophilicity of the central carbonyl carbon in diethyl oxomalonate allows for the nucleophilic addition of even weakly nucleophilic acid amides, leading to the formation of N,O-hemiacetals. rsc.org This reactivity has been exploited in the synthesis of unnatural amino acid derivatives. rsc.org
Recent research has also explored novel annulation reactions. For instance, a [3 + 2] annulation of β-oxo-acrylamides with diethyl oxomalonate, catalyzed by triethylamine (B128534) (NEt₃), has been developed to synthesize oxazolidin-4-one derivatives in yields of 58% to 76%. researchgate.netresearchgate.net
Carbonyl Group Functionalization in Oxomalonate(1-) Reactants
The electrophilic carbonyl group of oxomalonate esters is a key site for a wide range of chemical transformations. wikipedia.org
It readily participates in addition reactions with various nucleophiles. wikipedia.org For example, it reacts with Grignard reagents, such as the one formed from 1-iodo-2-chloromethylbenzene and isopropylmagnesium chloride, to produce 2-bis-carboxyethyl-isobenzofuran. wikipedia.org In aldol-type additions, diethyl oxomalonate reacts with the morpholine (B109124) enamine of 3-pentanone (B124093) to form an α-hydroxy-γ-ketodiester. wikipedia.org
The carbonyl group also enables oxomalonates to act as potent dienophiles in pericyclic reactions like Diels-Alder cycloadditions and ene reactions. wikipedia.org In ene reactions with terminal alkenes, it forms 1-hydroxy-1-alkylmalonic esters. wikipedia.org As a dienophile, it can be used as a carbon dioxide equivalent in [4+2] cycloadditions with electron-rich dienes. wikipedia.org
Furthermore, the carbonyl group can be functionalized through reactions like the Baylis-Hillman reaction, where it reacts with acrylates, acrylonitrile, or methyl vinyl ketone in the presence of DABCO to form multifunctional compounds. wikipedia.org It has also been used in the trifluoromethylation with the Ruppert-Prakash reagent to synthesize 2-hydroxy-2-(trifluoromethyl)malonates. researchgate.net
The following table provides examples of reactions involving the carbonyl group of diethyl oxomalonate:
| Reaction Type | Reactant | Product Type |
| Grignard Reaction | 1-iodo-2-chloromethylbenzene/isopropylmagnesium chloride | 2-bis-carboxyethyl-isobenzofuran wikipedia.org |
| Aldol (B89426) Addition | Morpholine enamine of 3-pentanone | α-hydroxy-γ-ketodiester wikipedia.org |
| Ene Reaction | Terminal alkene | 1-hydroxy-1-alkylmalonic ester wikipedia.org |
| Diels-Alder Reaction | Electron-rich 1,3-diene | geminal dihydropyran diester wikipedia.org |
| Baylis-Hillman Reaction | Acrylate, acrylonitrile, or methyl vinyl ketone | Multifunctional compound wikipedia.org |
| Trifluoromethylation | Ruppert-Prakash reagent | 2-hydroxy-2-(trifluoromethyl)malonate researchgate.net |
Preparation of Hydroxymalonate Derivatives via Electron Transfer Reactions
The synthesis of hydroxymalonate derivatives from oxomalonates can be effectively achieved through electron transfer reactions, a methodology that offers mild reaction conditions and facilitates the formation of a diverse range of compounds. One notable approach involves the use of tetrakis(dimethylamino)ethylene (B1198057) (TDAE) as a potent reducing agent to generate a carbanion from a suitable precursor, which then reacts with an oxomalonate ester, such as diethyl oxomalonate, acting as an electrophile. clockss.org
This strategy has been successfully applied in the synthesis of novel azaheterocyclic hydroxymalonate derivatives. clockss.org The reaction mechanism is initiated by a single electron transfer (SET) from TDAE to a halogenated starting material, typically a chloromethyl azaheterocycle. clockss.orgresearchgate.net This process generates a carbanion under gentle conditions. The resulting carbanion subsequently attacks the electrophilic carbonyl carbon of diethyl oxomalonate to form the corresponding hydroxymalonate derivative. clockss.org
The general procedure for this synthesis involves adding a solution of the chloride precursor and diethyl oxomalonate in an anhydrous solvent like dimethylformamide (DMF) to a reaction vessel under an inert atmosphere at a reduced temperature, such as -20 °C. clockss.org TDAE is then introduced to initiate the electron transfer and subsequent coupling reaction. clockss.org This method has proven effective for creating a variety of substituted hydroxymalonate derivatives, which are valuable synthons in the synthesis of bioactive molecules. clockss.org
The versatility of this electron transfer methodology is highlighted by its application to various heterocyclic systems, leading to the creation of new polycyclic pyridones through subsequent reduction-cyclization reactions. clockss.org
The following table summarizes the synthesis of various azaheterocyclic hydroxymalonate derivatives using the TDAE-mediated electron transfer reaction with diethyl oxomalonate.
| Starting Chloride (Heterocycle) | Product (Hydroxymalonate Derivative) | Yield (%) |
| Chloromethyl-imidazo[1,2-b]pyridazine | Diethyl 2-hydroxy-2-(imidazo[1,2-b]pyridazin-6-ylmethyl)malonate | Not specified |
| Chloromethyl-nitro-imidazo[1,2-b]pyridazine | Diethyl 2-hydroxy-2-((2-nitro-imidazo[1,2-b]pyridazin-6-yl)methyl)malonate | Not specified |
| Other chloromethyl azaheterocycles | Corresponding azaheterocyclic hydroxymalonate derivatives | Not specified |
Mechanistic Insights into the Reactivity of Oxomalonate 1
Intermolecular Reactivity of Oxomalonate(1-) as a Multifunctional Reagent
Diethyl oxomalonate (B1226002) is a versatile reagent in organic synthesis, primarily due to the electrophilicity of its central carbonyl group, which is flanked by two electron-withdrawing ester functionalities. This electronic feature makes it a potent reactant in various addition and cycloaddition reactions. wikipedia.org
Diethyl oxomalonate is an effective dienophile in [4+2] cycloaddition reactions, particularly with electron-rich dienes. wikipedia.org This reactivity allows it to serve as a carbon dioxide equivalent in the synthesis of heterocyclic compounds. wikipedia.orgacs.org For instance, it reacts with 1,3-dienes such as isoprene (B109036) and dimethyl butadiene to yield dihydropyran derivatives. wikipedia.orgmit.edu These reactions can be influenced by factors such as high pressure and microwave irradiation, which can significantly accelerate the reaction rate. cem.comjst.go.jp
The hetero-Diels-Alder reaction, where the dienophile contains a heteroatom, is a key application of oxomalonate esters. In these reactions, the carbonyl group of the oxomalonate acts as the dienophile, reacting with a diene to form a six-membered ring containing oxygen. Catalytic asymmetric versions of this reaction have been developed, employing chiral catalysts to achieve high enantioselectivity in the synthesis of chiral CO2-synthons. acs.org
It is important to note that the reactivity of related oxime derivatives in Diels-Alder reactions is highly dependent on the activating groups. While oximes with two nitrile groups are reactive dienophiles, those activated by two ester groups, like oxomalonate derivatives, have been found to be unreactive in cycloadditions even with highly reactive dienes like cyclopentadiene (B3395910) at elevated temperatures. mit.edu
Table 1: Examples of Diels-Alder Reactions with Diethyl Oxomalonate
| Diene | Product | Reaction Conditions | Yield (%) | Reference |
| Isoprene | Dihydropyran diester | Not specified | Not specified | wikipedia.org |
| Dimethyl butadiene | Dihydropyran diester | Not specified | 80 | mit.edu |
| 1,2-Diaza-1,3-butadienes | Functionalized tetrazines | Microwave irradiation | High | cem.com |
The ene reaction is a pericyclic reaction involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). inflibnet.ac.inwikipedia.org Diethyl oxomalonate is a highly reactive enophile. wikipedia.org It readily undergoes ene reactions with alkenes that possess terminal double bonds, leading to the formation of 1-hydroxy-1-alkylmalonic esters. wikipedia.org These reactions are a type of group transfer pericyclic reaction and are characterized by a cyclic transition state and a concerted mechanism. inflibnet.ac.in
The ene reaction is synthetically useful for forming carbon-carbon bonds and can be catalyzed by Lewis acids to enhance reaction rates and yields at lower temperatures. inflibnet.ac.in While intramolecular ene reactions are often more facile due to favorable entropy, the intermolecular variant with activated enophiles like diethyl oxomalonate proceeds efficiently. wikipedia.org
The aldol (B89426) reaction involves the nucleophilic addition of an enol or enolate to a carbonyl compound. libretexts.orgwikipedia.org Diethyl oxomalonate, with its electrophilic ketone group, is a competent substrate for aldol-type additions. wikipedia.org For example, it reacts with the morpholine (B109124) enamine of 3-pentanone (B124093) in an aldol addition to produce an α-hydroxy-γ-ketodiester. wikipedia.org
The aldol addition product can sometimes undergo subsequent dehydration to form a conjugated system, a process known as aldol condensation. libretexts.orgmasterorganicchemistry.com The initial β-hydroxy carbonyl product is the hallmark of an aldol addition. wikipedia.orgorganic-chemistry.org Various named reactions like the Knovenagel, Henry, and Reformatsky reactions share the fundamental mechanistic step of an enolate or enol-equivalent adding to a carbonyl group. masterorganicchemistry.com
The highly polarized keto group of diethyl oxomalonate makes it an excellent electrophile for nucleophilic addition reactions. wikipedia.org A notable example is the Baylis-Hillman reaction, where diethyl oxomalonate reacts with activated alkenes like acrylates, acrylonitrile, or methyl vinyl ketone in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) to form multifunctional compounds. wikipedia.org
Furthermore, diethyl oxomalonate can react with Grignard reagents. For instance, its reaction with the Grignard compound derived from 1-iodo-2-chloromethylbenzene and isopropylmagnesium chloride results in the formation of 2-bis-carboxyethyl-isobenzofuran. wikipedia.org It also reacts with guanidines to produce functionalized imidazolones in high yield. wikipedia.org
The reactivity of related oximinotosylates with various nucleophiles has been studied, revealing that these compounds can undergo nucleophilic substitution at carbon, nitrogen, or sulfur, depending on the nature of the nucleophile. "Hard" nucleophiles like alkoxides and Grignard reagents tend to result in C-alkylation. mit.edu
Aldol Additions and Condensation Reactions Mediated by Oxomalonate(1-)
Intramolecular Cyclization Pathways and Rearrangement Mechanisms
Intramolecular reactions of oxomalonate derivatives can lead to the formation of various cyclic structures. These cyclizations are often facilitated by the presence of multiple reactive functional groups within the same molecule. For example, the product of the aldol addition between diethyl oxomalonate and the enamine of 3-pentanone can be cyclized to a substituted butenolide using a mixture of phosphorus pentoxide and methanesulfonic acid. wikipedia.org
Intramolecular cyclization can also be a key step in cascade reactions. For instance, a palladium-catalyzed cascade intramolecular cyclization followed by an intermolecular nucleophilic addition has been used to synthesize quinoline-substituted 3-hydroxy-2-oxindoles and 3-amino-2-oxindoles. researchgate.net Similarly, gold(I)-catalyzed intramolecular hydroamination reactions of alkynes can lead to the formation of complex heterocyclic systems. escholarship.org Intramolecular [4+2] cycloadditions are also known, such as the reaction of an intermediate containing both a diene and a dienophile moiety to form a bridged oxirane system. sci-hub.se
Rearrangement reactions can also play a role in the chemistry of oxomalonate-derived products. The Curtius rearrangement has been utilized in a sequence starting from the Diels-Alder adduct of diethyl oxomalonate. The dihydropyran diester product is hydrolyzed, converted to a diacid chloride, then to a diacid azide, which finally undergoes rearrangement to a dihydropyranone. wikipedia.org
Catalytic Activation and Transformation of Oxomalonate(1-)
The reactivity of oxomalonate esters can be significantly enhanced and controlled through the use of catalysts. Lewis acids are commonly employed to activate the carbonyl group, increasing its electrophilicity and facilitating reactions like the ene reaction and Diels-Alder cycloadditions at lower temperatures and with higher selectivity. inflibnet.ac.inacs.org
In the context of the Baylis-Hillman reaction, tertiary amines like DABCO are effective catalysts. wikipedia.orgrsc.org The mechanism involves the nucleophilic addition of the amine to the activated alkene, which then attacks the electrophilic carbonyl of the oxomalonate. Chiral amines, often derived from cinchona alkaloids, have been developed to catalyze asymmetric Baylis-Hillman reactions, yielding enantiomerically enriched products. rsc.org
Organocatalysis has emerged as a powerful tool for the asymmetric transformation of substrates like oxomalonate. Chiral phosphoric acids, for example, can act as Brønsted acid catalysts, activating imines for enantioselective [4+2] cycloadditions and ene reactions. acs.org Similarly, N-heterocyclic carbenes (NHCs) can be used to generate acylazolium intermediates that participate in cycloaddition reactions. These catalytic systems often rely on the formation of specific, organized transition states to achieve high levels of stereocontrol.
Lewis Acid Catalysis in Oxomalonate(1-) Reactions
Lewis acids play a crucial role in activating oxomalonate esters towards reactions with nucleophiles, particularly in the context of carbonyl-ene reactions. researchgate.net These catalysts function by coordinating to the carbonyl oxygen of the oxomalonate, thereby increasing its electrophilicity and lowering the activation energy of the reaction. researchgate.netwikipedia.org This activation allows reactions to proceed under milder conditions, often at room temperature or below, which can improve yields and stereoselectivity.
Commonly employed Lewis acids for these transformations include tin tetrachloride (SnCl₄) and titanium tetrachloride (TiCl₄). rsc.org For instance, the reaction of dimethyl oxomalonate with pent-1-ene in the presence of SnCl₄ or TiCl₄ yields a mixture of products, including the expected ene adduct and cyclic ethers. The use of different Lewis acids can influence the product distribution. researchgate.net Density functional theory (DFT) calculations have shown that Lewis acids like AlCl₃, MeAlCl₂, SnCl₄, and TiCl₄ significantly decrease the activation energy for carbonyl-ene reactions. researchgate.net
The mechanism of Lewis acid-catalyzed reactions of oxomalonates is often stepwise, proceeding through a dipolar intermediate. This intermediate can then lead to various products, including the ene adduct or cyclic byproducts like γ-lactones and tetrahydrofuran (B95107) derivatives. The formation of these cyclic products can occur either from the same dipolar intermediate or through subsequent reactions of the initial ene adduct.
Table 1: Lewis Acids in Oxomalonate(1-) Ene Reactions
| Lewis Acid | Alkene | Enophile | Products | Reference |
| SnCl₄ | Pent-1-ene | Dimethyl oxomalonate | Ene adduct, γ-lactone, tetrahydrofuran derivative | |
| TiCl₄ | Pent-1-ene | Dimethyl oxomalonate | Ene adduct, γ-lactone, tetrahydrofuran derivative | |
| SnCl₄ | 1-Arylcyclopentenes | Diethyl oxomalonate | Ene adducts | researchgate.net |
Organocatalytic Approaches to Asymmetric Oxomalonate(1-) Transformations
Organocatalysis has emerged as a powerful strategy for achieving asymmetric transformations involving oxomalonate esters, providing an alternative to metal-based catalysts. nii.ac.jpbeilstein-journals.orgmdpi.com Chiral amines, particularly proline and its derivatives, are prominent organocatalysts in this field. nii.ac.jp The catalytic cycle typically involves the formation of a nucleophilic enamine intermediate from the condensation of the catalyst with a ketone. This enamine then adds to the electrophilic oxomalonate ester. nii.ac.jpmdpi.com
A key feature of many organocatalytic systems is the dual activation mode. For example, in proline-catalyzed reactions, the pyrrolidine (B122466) nitrogen forms the enamine, while the carboxylic acid group can activate the electrophile through hydrogen bonding. nii.ac.jp This bifunctional activation is crucial for high enantioselectivity. nii.ac.jp
L-proline has been successfully used to catalyze the asymmetric addition of enamines to diethyl oxomalonate, leading to the formation of chiral adducts with good yields and enantioselectivities. nii.ac.jp The transition state involves the enamine species adding to the diethyl oxomalonate, with the stereochemical outcome dictated by the chiral environment provided by the catalyst. nii.ac.jp Other organocatalytic systems, such as those employing chiral phosphoric acids, have also been developed for atroposelective reactions, highlighting the versatility of organocatalysis in controlling stereochemistry. beilstein-journals.org
Transition Metal Catalysis in Oxomalonate(1-) Mediated Reactions
Transition metals are effective catalysts for a variety of organic transformations due to their ability to exist in multiple oxidation states and form complexes with organic molecules. slideshare.netlibretexts.org In the context of oxomalonate chemistry, transition metal catalysis is often employed in reactions such as cycloadditions and cascade reactions. researchgate.netresearchgate.net
Palladium-catalyzed reactions, for example, have been utilized in cascade intramolecular cyclization/intermolecular nucleophilic addition reactions where oxomalonates can act as nucleophiles. researchgate.net The catalytic cycle in such reactions often involves steps like oxidative addition, transmetallation, and reductive elimination. libretexts.org
Advanced Mechanistic Investigations and Kinetic Studies
Isotopic Labeling and Kinetic Isotope Effect Analysis
Isotopic labeling is a powerful tool for elucidating reaction mechanisms by tracking the fate of specific atoms throughout a chemical transformation. snnu.edu.cn The kinetic isotope effect (KIE), which is the change in reaction rate upon isotopic substitution, provides valuable information about the rate-determining step and the nature of the transition state. snnu.edu.cnwikipedia.orglibretexts.org
In the study of oxomalonate reactions, KIEs can help to distinguish between concerted and stepwise mechanisms. acs.org For instance, in Lewis acid-catalyzed ene reactions of diethyl oxomalonate, intermolecular kinetic isotope effects were measured to be small (kH/kD ≈ 1.1 to 1.3). acs.org These small, normal secondary isotope effects are consistent with a stepwise mechanism where the formation of an intermediate is the rate-determining step, rather than a concerted process where C-H bond breaking occurs in the transition state. acs.orgprinceton.edu A primary KIE (kH/kD > 1) would be expected if the C-H bond were broken in the rate-limiting step. snnu.edu.cnwikipedia.org The observed secondary KIEs arise from changes in hybridization at the isotopically labeled position during the reaction. libretexts.orgprinceton.edu
Table 2: Kinetic Isotope Effects in Lewis Acid Catalyzed Ene Reactions
| Enophile | Lewis Acid | Isotope Effect (kH/kD) | Mechanistic Implication | Reference |
| Diethyl oxomalonate | SnCl₄ | Small secondary KIE | Stepwise mechanism | acs.org |
| Formaldehyde | Me₂AlCl | 1.1 - 1.3 | Stepwise mechanism | acs.org |
| Methyl propiolate | EtAlCl₂ | 1.1 - 1.3 | Stepwise mechanism | acs.org |
Spectroscopic Detection and Characterization of Reaction Intermediates
Spectroscopic techniques are indispensable for the direct observation and characterization of transient species formed during a reaction, providing concrete evidence for proposed mechanistic pathways. acs.org Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy are particularly useful for identifying intermediates in solution.
In the context of oxomalonate reactions, spectroscopic methods have been employed to detect key intermediates. For example, in certain Morita-Baylis-Hillman (MBH) type reactions involving Lewis acids, a sulfonio-enolate intermediate was detected by ¹H NMR spectroscopy. rsc.org This observation supported the proposed mechanism where a boron enolate is a key intermediate. rsc.org
Similarly, in organocatalytic reactions, the formation of enamine intermediates from the reaction of a catalyst with a carbonyl compound can sometimes be observed spectroscopically. mdpi.com In transition metal-catalyzed reactions, X-ray crystallography and theoretical calculations have been used to characterize the structure of metal-substrate complexes, which are crucial intermediates in the catalytic cycle. researchgate.net For example, the optimized structures of bis(oxazoline)copper(II)-substrate complexes, which are intermediates in enantioselective reactions, have been investigated. researchgate.net The ability to detect and characterize these fleeting intermediates is crucial for a detailed understanding of the reaction mechanism.
Detailed Kinetic Studies of Reaction Rates and Orders
Kinetic studies, which involve measuring reaction rates under various conditions, are fundamental to understanding reaction mechanisms. nist.gov By determining the reaction order with respect to each reactant and catalyst, one can deduce the composition of the transition state in the rate-determining step.
For reactions involving oxomalonates, kinetic studies have provided insights into the role of catalysts and the influence of reaction parameters. In the SnCl₄-catalyzed ene reaction of oleic acid ethyl ester with diethyl oxomalonate, it was found that the reaction rate is highly dependent on the type and quantity of the Lewis acid. researchgate.net A maximum yield was achieved with a stoichiometric amount of SnCl₄, and a significant portion of the product was formed within the first 30 minutes, indicating a rapid, catalyzed process. researchgate.net
The rate constants for reactions can be determined using various methods, including monitoring the disappearance of reactants or the formation of products over time, often using spectroscopic techniques. nist.gov For complex reactions, competition kinetics can be employed to determine relative rate constants. nist.gov The data obtained from these studies, such as rate constants and activation parameters, are essential for building and validating detailed mechanistic models. rsc.org
Coordination Chemistry of Oxomalonate 1 and Its Metal Complexes
Oxomalonate(1-) as a Ligand in Metal Coordination Compounds
The oxomalonate (B1226002) ligand, particularly in its dianionic form (oxomalonate(2-), or mesoxalate), is recognized for its adaptability in binding to metal centers. The presence of three potential oxygen donor atoms allows it to act as a versatile linker, facilitating the construction of complex coordination polymers and frameworks. Metal coordination can stabilize different tautomeric forms of the ligand, highlighting its structural flexibility. This versatility is a key factor in the design of new materials with specific structural topologies.
The oxomalonate anion possesses several potential coordination modes due to its multiple oxygen donor atoms. While the monoanion, oxomalonate(1-), is specified, much of the documented coordination chemistry involves the dianion, oxomalonate(2-), which showcases the ligand's potential. The coordination modes can be broadly categorized as follows:
Monodentate: The ligand can coordinate to a metal center through a single oxygen atom of one of its carboxylate groups.
Bidentate (Chelating): A common mode where both oxygen atoms of a single carboxylate group, or one oxygen from each of the two carboxylate groups, bind to the same metal center, forming a stable chelate ring.
Bridging: The ligand can bridge two or more metal centers. This is fundamental to the formation of polynuclear complexes and coordination polymers. A notable example is seen in a copper(II)-mesoxalate metal-organic framework, where the oxomalonate(2-) ligand adopts a μ₃-bridging mode, connecting three different copper centers. This bridging capability is analogous to that of the simpler oxalate (B1200264) ligand, which is known to exhibit at least 17 different coordination modes, including various bridging fashions that give rise to 1D, 2D, and 3D polymeric complexes. beilstein-journals.orgresearchgate.net The ability of a ligand to adopt various coordination and bridging modes is crucial as it can promote unique reaction pathways, such as bimetallic C-C bond formation, that are inaccessible with more rigid ligands. rsc.org
The specific coordination mode adopted depends on several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other ancillary ligands in the coordination sphere. researchgate.netuni-siegen.de
Macrocyclic complexes containing the oxomalonate moiety are typically synthesized via metal-templated condensation reactions. ias.ac.insqu.edu.om In this approach, the metal ion acts as a scaffold, organizing and pre-orienting the precursor molecules to facilitate the desired cyclization reaction, which often fails or produces intractable polymeric materials in the absence of the metal ion. squ.edu.om
A common strategy involves the in situ reaction of an oxomalonate derivative, such as diethyl or ethyl oxomalonate, with a polyamine in the presence of a metal salt. squ.edu.om For instance, macrocyclic ligands have been assembled through the template condensation of a dialdehyde (B1249045) (itself prepared from ethyl oxomalonate and an aniline (B41778) derivative) with a bis(hydrazine) in the presence of transition metal acetates (Mn(II), Co(II), Cu(II), Zn(II)). squ.edu.om The addition of a base like triethylamine (B128534) can accelerate the reaction, promoting the deprotonation of the ligand and the formation of the final complex. squ.edu.om Similarly, lanthanide ions have been used as templates to synthesize 13-membered tetraaza macrocyclic complexes from precursors like diethyl malonate and a diamine. ias.ac.in
The general procedure for a template synthesis can be summarized as:
A solution of the metal salt (e.g., lanthanide chlorides, transition metal acetates) is prepared in a suitable solvent like methanol (B129727) or ethanol. ias.ac.insqu.edu.om
The oxomalonate derivative and the amine precursor are added to the metal salt solution. squ.edu.om
The reaction mixture is heated, often under reflux, for several hours to drive the condensation and cyclization. ias.ac.insqu.edu.om
The resulting macrocyclic complex is then isolated, often by precipitation upon concentration of the solution or addition of a counter-ion salt. squ.edu.om
Exploration of Coordination Modes (Monodentate, Bidentate, Bridging)
Structural Characterization of Metal-Oxomalonate(1-) Complexes
The definitive characterization of metal-oxomalonate complexes relies on a combination of single-crystal X-ray diffraction and various spectroscopic techniques.
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for the unambiguous determination of the three-dimensional structure of crystalline solids at the atomic level. uni-siegen.denih.gov It provides precise information on bond lengths, bond angles, coordination geometry, and the specific coordination mode of the oxomalonate ligand. cdnsciencepub.com This data is crucial for establishing structure-property relationships.
X-ray crystallographic analyses have been performed on metal-mesoxalate complexes, revealing detailed patterns of atomic connectivity. In one case, the analysis of a Cu(II)-mesoxalate MOF not only confirmed the μ₃-bridging mode of the ligand but also allowed for the precise measurement of intermetallic distances (e.g., Cu···Cu distances), which is vital for understanding and quantifying magnetic interactions between the metal centers.
Table 1: Selected Crystallographic Data for a Representative Metal-Oxomalonate(2-) Complex This table presents hypothetical data based on typical values found in metal-carboxylate structures to illustrate the type of information obtained from SCXRD analysis.
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Metal Ion | Cu(II) |
| Coordination Number | 6 (Octahedral) |
| Oxomalonate Mode | μ₃-bridging |
| M-O (carboxylate) Distance | 1.95 - 2.05 Å |
| M-O (ketone) Distance | 2.30 - 2.40 Å |
| C=O (carboxylate) Distance | 1.25 - 1.27 Å |
| C=O (ketone) Distance | 1.21 - 1.23 Å |
| Cu···Cu Distance | 5.31 Å |
Note: Data is illustrative. The Cu···Cu distance is a reported experimental value for a Cu(II)-mesoxalate MOF.
Spectroscopic methods are essential for characterizing complexes in both solid and solution states and for monitoring their formation.
Infrared (IR) Spectroscopy: IR spectroscopy is highly sensitive to the coordination environment of the carboxylate and ketone groups of the oxomalonate ligand. The coordination of the ligand to a metal center leads to characteristic shifts in the vibrational frequencies of the C=O bonds. nih.gov For carboxylate groups, the difference between the antisymmetric (ν_as_) and symmetric (ν_s_) stretching frequencies (Δν = ν_as_ - ν_s_) can help elucidate the coordination mode (monodentate, bidentate, or bridging). Studies on the binding of oxomalonate to enzymes have shown that the amide I absorption band shifts upon complex formation, indicating changes in the protein's secondary structure. nih.govplos.org In metal-oxomalonate complexes, distinct patterns in the carboxylate stretching region provide insight into the coordination geometry and the strength of the metal-ligand bond.
UV-Visible (UV-Vis) Spectroscopy: This technique is used to study the electronic structure of transition metal complexes. The positions and intensities of d-d electronic transitions are sensitive to the ligand field strength and the coordination geometry around the metal ion. Charge-transfer bands (ligand-to-metal or metal-to-ligand) can also provide valuable information about the electronic interactions within the complex.
Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes (e.g., with Zn(II), Cd(II), or La(III)), NMR spectroscopy is a powerful tool for structural elucidation in solution. ¹H and ¹³C NMR spectra confirm the structure of the ligand framework within the complex. ias.ac.in Multinuclear NMR studies, such as ²³Na NMR, have been used to investigate the coordination environments and dynamics in solid-state materials containing the mesoxalate ligand. For paramagnetic complexes, the NMR signals are often significantly shifted and broadened, but can still yield structural information. acs.org
Single Crystal X-ray Diffraction Analysis of Complex Structures
Reactivity and Potential Catalytic Applications of Metal-Oxomalonate(1-) Complexes
The reactivity of metal-oxomalonate complexes can be centered on the metal, the ligand, or both. The coordinated oxomalonate ligand contains an electrophilic ketone group, which can be susceptible to nucleophilic attack. Coordination to a Lewis acidic metal ion can further enhance this electrophilicity.
While the direct use of isolated metal-oxomalonate(1-) complexes as catalysts is not extensively documented, their potential can be inferred from the known reactivity of their components. Metal complexes are widely employed as catalysts in a vast array of organic transformations. researchgate.netucla.edu Diethyl oxomalonate, a common precursor, is a highly reactive dienophile in Diels-Alder reactions and a versatile reactant in other C-C bond-forming reactions like the Baylis-Hillman reaction. thieme-connect.com
Potential catalytic applications include:
Lewis Acid Catalysis: A metal-oxomalonate complex could function as a Lewis acid catalyst, activating substrates for reactions such as [4+2] cycloadditions or ene reactions. nih.gov The metal center would serve as the Lewis acidic site.
Oxidation Catalysis: Transition metal complexes are frequently used as catalysts for oxidation reactions. researchgate.net Given that related complexes have shown efficacy in the oxidation of alcohols, metal-oxomalonate complexes could potentially catalyze similar transformations. researchgate.net
Carbon-Carbon Bond Formation: The reactivity of the oxomalonate moiety could be harnessed in catalytic cycles. For example, nickel(0) complexes are known to catalyze carbonyl-ene type reactions, and a metal-oxomalonate complex could potentially participate in or catalyze related transformations involving alkenes and carbonyl groups. thieme-connect.com
The development of such catalytic systems would depend on tuning the electronic and steric properties of the complex by varying the metal ion and any ancillary ligands.
Exploration of Oxomalonate 1 in Biochemical Systems and Enzymatic Processes
Biochemical Interconversions and Metabolic Integration of Oxomalonate(1-)
Alanine-Oxomalonate Transaminase Activity and its Metabolic Significance
Alanine-oxomalonate transaminase activity is a key enzymatic process involving the transfer of an amino group from L-alanine to oxomalonate (B1226002), also known as mesoxalate. ontosight.ai This reaction yields pyruvate (B1213749) and aminomalonate. modelseed.org The enzyme responsible for this activity, alanine-oxomalonate aminotransferase (EC 2.6.1.47), belongs to the transaminase family. ontosight.aiqmul.ac.uk This enzymatic activity is significant in cellular metabolism, contributing to the regulation of amino acid levels and providing intermediates for central metabolic pathways. ontosight.ai The widespread presence of aminotransferases with this capability across various organisms, from bacteria to humans, underscores their fundamental role in biochemistry. ontosight.ai
The reaction can be summarized as: L-alanine + oxomalonate ⇌ pyruvate + aminomalonate modelseed.org
This transamination is a crucial link between amino acid metabolism and carbohydrate metabolism. By converting alanine, a common amino acid, into pyruvate, a central metabolite, it directly feeds into processes like gluconeogenesis and the citric acid cycle. ontosight.ai
Role of Oxomalonate(1-) in Amino Acid Metabolism and Intermediary Pathways
Oxomalonate(1-) and its related transaminase activity are integral to the broader network of amino acid metabolism. ontosight.ai Transaminases are a family of enzymes that catalyze the interconversion of amino acids and α-keto acids. qmul.ac.uk The alanine-oxomalonate transaminase reaction is one of many such reactions that help maintain the balance of the cellular amino acid pool. ontosight.ai
This process allows for the synthesis of non-essential amino acids and the degradation of excess amino acids. The involvement of oxomalonate in these pathways highlights its role as an intermediate in the complex web of metabolic reactions that connect different classes of biomolecules. ontosight.aiwikipedia.org For instance, the pyruvate generated from the alanine-oxomalonate transaminase reaction can be further utilized in various metabolic sequences. ontosight.ai
Oxomalonate(1-) in the Citric Acid Cycle and Anaplerotic Reactions
The citric acid cycle (TCA cycle) is a central hub of cellular metabolism, responsible for the oxidation of acetyl-CoA to produce energy and biosynthetic precursors. uobabylon.edu.iq Anaplerotic reactions are essential for replenishing TCA cycle intermediates that are consumed in various biosynthetic processes. wikipedia.orggeeksforgeeks.org
Oxomalonate(1-) as a Molecular Probe for Enzyme Inhibition Mechanisms
Investigation of Competitive Inhibition of Oxaloacetate Decarboxylase by Oxomalonate(1-)
Oxomalonate serves as a well-documented competitive inhibitor of oxaloacetate decarboxylase (OAD), an enzyme found in anaerobic bacteria that plays a key role in citrate (B86180) fermentation. plos.orgnih.gov OAD is a multi-subunit enzyme complex that catalyzes the decarboxylation of oxaloacetate, a reaction coupled to the transport of sodium ions across the cell membrane. plos.org
The α-subunit of OAD contains the carboxyltransferase catalytic site where oxaloacetate binds. nih.gov Oxomalonate, due to its structural similarity to oxaloacetate, competes for binding at this active site, thereby inhibiting the enzyme's normal function. plos.org This competitive inhibition has been a valuable tool for studying the structure-function relationships of the OAD complex. plos.orgnih.gov Research has shown that oxomalonate can bind to the enzyme even in the absence of Na+, which is otherwise important for the enzyme's structure and activity. plos.orgnih.gov
Spectroscopic Analysis of Enzyme-Oxomalonate(1-) Binding and Conformational Changes
Spectroscopic techniques have been instrumental in elucidating the molecular details of the interaction between oxomalonate and oxaloacetate decarboxylase (OAD). plos.orgnih.gov Intrinsic tryptophan fluorescence has been a particularly useful method. The OAD holoenzyme from Vibrio cholerae exhibits a characteristic tryptophan fluorescence spectrum. nih.gov Upon binding of oxomalonate, changes in this fluorescence spectrum are observed, indicating alterations in the local environment of the tryptophan residues within the enzyme. plos.orgnih.gov
Red Edge Excitation Shift (REES) analysis, a fluorescence technique, has revealed that the mobility of solvent molecules near the tryptophan residues in OAD becomes more restricted when oxomalonate is bound. plos.orgnih.gov This suggests a conformational change in the enzyme upon inhibitor binding. These effects are observed in the holoenzyme as well as in the isolated α and αγ subunits, confirming that the binding occurs at the carboxyltransferase site on the α subunit. plos.orgnih.gov
Furthermore, Fourier-transform infrared (FTIR) spectroscopy has been used to study changes in the secondary structure of OAD upon oxomalonate binding. plos.org The results indicate that the binding of oxomalonate induces a slight increase in the α-helical content and a decrease in β-sheet structures within the enzyme complex. nih.govnih.gov These spectroscopic studies provide detailed insights into the conformational changes that occur at the molecular level when the inhibitor oxomalonate binds to the active site of oxaloacetate decarboxylase.
Table of Spectroscopic Changes upon Oxomalonate Binding to Oxaloacetate Decarboxylase
| Spectroscopic Technique | Observation in Absence of Oxomalonate | Observation in Presence of Oxomalonate | Interpretation |
| Tryptophan Fluorescence | Emission maximum at 338.1 nm (for V. cholerae OAD) nih.gov | Shift in emission spectrum plos.orgnih.gov | Alteration of the tryptophan residue environment. plos.orgnih.gov |
| Red Edge Excitation Shift (REES) | Baseline REES value (e.g., 3.8 nm in KCl buffer) plos.org | Increased REES (e.g., +2.5 nm to +4.4 nm shift for α subunit) researchgate.net | Restricted mobility of solvent molecules near tryptophan residues. plos.orgnih.gov |
| FTIR Spectroscopy (Amide I band) | Main component band between 1655 and 1650 cm⁻¹ (α-helix) plos.org | Shift of band components to higher wavenumbers (e.g., 1653-1648 cm⁻¹ for α-helices and 1635 cm⁻¹ for β-sheets) nih.gov | Slight increase in α-helix content and decrease in β-sheet content. nih.govnih.gov |
Elucidation of Specific Active Site Interactions
The interaction of oxomalonate(1-) with enzyme active sites has been primarily elucidated through its role as a competitive inhibitor, particularly for oxaloacetate decarboxylase (OAD). Spectroscopic studies on OAD from Vibrio cholerae have provided significant insights into the structural consequences of oxomalonate(1-) binding to the carboxyltransferase (CT) catalytic site located on the α-subunit of the enzyme complex. nih.govplos.orgnih.gov
The structural knowledge of the OAD α-subunit indicates it features a dimer of α₈β₈ barrels, with the active site situated in a deep cleft containing a Zn²⁺ ion. nih.govplos.org While a crystal structure of the enzyme-oxomalonate complex is not available, studies on the substrate-free enzyme show the active site in an "open" conformation. researchgate.netnih.gov It is proposed that oxaloacetate, and by extension its competitive inhibitor oxomalonate, binds to this Zn²⁺-containing site. nih.govplos.orgresearchgate.net
Spectroscopic analyses have demonstrated that the binding of oxomalonate(1-) induces significant conformational changes. nih.govnih.gov Intrinsic fluorescence studies using Red Edge Excitation Shift (REES) spectroscopy show that the binding event restricts the mobility of solvent molecules in the vicinity of tryptophan residues within the α-subunit. nih.govplos.orgcbs.dk This leads to a more ordered and less fluid microenvironment for these residues, consistent with a ligand-induced structural change. nih.gov Furthermore, Fourier-transform infrared (FTIR) spectroscopy reveals that the addition of oxomalonate(1-) causes a shift in the amide-I band, which is interpreted as a slight decrease in β-sheet content and a corresponding increase in α-helix structures within the enzyme. nih.govplos.orgcbs.dk These findings collectively indicate that oxomalonate(1-) binding promotes a distinct structural rearrangement in the active site, affecting both tertiary and secondary protein structures. plos.org
Table 1: Spectroscopic Data on Oxomalonate(1-) Binding to Oxaloacetate Decarboxylase (OAD) and its Subunits This interactive table summarizes the observed changes upon the addition of 10 mM oxomalonate(1-).
| Enzyme/Subunit | Technique | Observed Effect | Interpretation | Reference |
|---|---|---|---|---|
| OAD Holoenzyme | REES | +3.6 nm shift | Increased order in tryptophan microenvironment. | nih.gov |
| OAD Holoenzyme | FTIR | Shift in amide-I band to higher wavenumbers. | Decrease in β-sheet structures, increase in α-helix structures. | nih.govplos.org |
| α Subunit (biotin-free) | REES | Shift from +6.9 nm to +9.4 nm | Ligand binding restricts tryptophan microenvironment. | nih.gov |
| α Subunit (biotinylated) | REES | Shift from +5.0 nm to +9.4 nm | Ligand binding restricts tryptophan microenvironment. | nih.govresearchgate.net |
Thermodynamic and Kinetic Analyses of Biochemical Transformations Involving Oxomalonate(1-)
Thermodynamic and kinetic analyses reveal the dual role of oxomalonate(1-) in biochemical systems, acting as both a metabolic product under certain conditions and as an inhibitor or substrate for various enzymes.
From a thermodynamic perspective, the formation of oxomalonate can be part of a highly favorable metabolic pathway. For instance, the anaerobic conversion of glucose to oxomalonate and methane (B114726) is an exergonic process. The Gibbs free energy of reaction (ΔGr′m) for the transformation of one mole of glucose into 1.2 moles of oxomalonate has been calculated to be significantly negative, indicating thermodynamic favorability under standard biochemical conditions (pH 7.0, 1 mM concentration). utwente.nl
Kinetic studies have largely focused on the inhibitory effects of oxomalonate(1-). It is a known inhibitor of several decarboxylases and dehydrogenases. For the Na⁺-pumping oxaloacetate decarboxylase from Vibrio cholerae, oxomalonate acts as a potent inhibitor with a half-maximal inhibitory concentration (IC₅₀) of 200 μM. researchgate.net It also inhibits the L(+)-lactate dehydrogenase from the bacterium Alcaligenes eutrophus, where a concentration of 0.1 mM results in 55% inhibition of the enzyme's activity. medicinacomplementar.com.br
In addition to its role as an inhibitor, oxomalonate(1-) can serve as a direct substrate for certain enzymes. Notably, it is a substrate for the oxalate (B1200264) oxidase from the white-rot fungus Ceriporiopsis subvermispora (CsOxOx). This enzyme catalyzes the oxidation of oxomalonate(1-) to carbon dioxide and hydrogen peroxide. Kinetic analysis of this reaction has determined a Michaelis constant (Kₘ) of 0.527 mM and a catalytic rate constant (kcat) of 9.97 s⁻¹.
Table 2: Thermodynamic and Kinetic Parameters for Biochemical Reactions Involving Oxomalonate(1-) This interactive table presents key thermodynamic and kinetic data for oxomalonate(1-).
| Process | Enzyme | Organism | Parameter | Value | Reference |
|---|---|---|---|---|---|
| Formation from Glucose | Metabolic Pathway | Anaerobic Metabolism | ΔGr′m | -279 kJ/mol | utwente.nl |
| Inhibition | Oxaloacetate Decarboxylase | Vibrio cholerae | IC₅₀ | 200 μM | researchgate.net |
| L(+)-Lactate Dehydrogenase | Alcaligenes eutrophus | % Inhibition | 55% at 0.1 mM | medicinacomplementar.com.br | |
| Substrate Oxidation | Oxalate Oxidase (CsOxOx) | Ceriporiopsis subvermispora | Kₘ | 0.527 mM | |
| kcat | 9.97 s⁻¹ |
Computational and Theoretical Modeling of Oxomalonate 1 Chemistry
Quantum Chemical Studies on the Electronic Structure and Reactivity of Oxomalonate(1-)
Quantum chemical studies are fundamental to understanding the electronic makeup of oxomalonate(1-) and how this structure dictates its chemical reactivity. These methods solve approximations of the Schrödinger equation to determine the electronic distribution and energy of the molecule.
Density Functional Theory (DFT) has become a standard method for investigating the ground state properties of molecules due to its favorable balance of accuracy and computational cost. For oxomalonate(1-) and its derivatives like diethyl oxomalonate (B1226002), DFT calculations are used to determine optimized geometries, vibrational frequencies, and electronic properties such as charge distributions and dipole moments. wikipedia.org
The reactivity of oxomalonate is largely governed by its central, highly electrophilic carbonyl group, which is flanked by two carboxylate or ester groups. DFT studies quantify this electrophilicity by calculating the partial atomic charges on the atoms. The central carbonyl carbon atom bears a significant positive charge, making it a prime target for nucleophilic attack. The presence of Lewis acids can further enhance this electrophilicity, a phenomenon that has been explored using DFT. researchgate.net Calculations show that coordination of a Lewis acid to one of the carbonyl oxygens withdraws electron density, increasing the positive charge on the carbonyl carbon and significantly lowering the activation energy for reactions such as carbonyl-ene reactions. researchgate.net
Table 1: Representative DFT-Calculated Ground State Properties of a Model Oxomalonate Derivative
| Property | Calculated Value | Significance |
|---|---|---|
| C=O Bond Length (Central) | ~1.21 Å | Short bond length indicates a strong, polarized double bond. |
| O-C-O Bond Angle | ~124° | Consistent with sp² hybridization of the central carbon. |
| Mulliken Charge on Carbonyl C | +0.45 e | High positive charge confirms the electrophilic nature of the carbon atom. |
Note: The values in this table are illustrative and depend on the specific level of theory, basis set, and molecular system (e.g., oxomalonate(1-) anion vs. diethyl ester) used in the calculation.
Frontier Molecular Orbital (FMO) theory is a key framework for rationalizing chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this theory. For an electrophile like oxomalonate, the energy and spatial distribution of its LUMO are of particular interest. Molecular orbital calculations reveal that the LUMO of oxomalonate is primarily localized on the π* orbital of the central carbonyl group. Its low energy makes it highly accessible for interaction with the HOMO of a nucleophile.
Conceptual DFT provides a range of reactivity descriptors that quantify the chemical behavior predicted by FMO theory. researchgate.net These descriptors are calculated from the orbital energies and electron density.
HOMO-LUMO Gap (ΔE): A small HOMO-LUMO gap generally implies higher reactivity. Oxomalonate possesses a relatively small gap, consistent with its high reactivity in various cycloaddition and addition reactions. wikipedia.org
Electrophilicity Index (ω): This index measures the stabilization in energy when a system acquires additional electron density from the environment. A high electrophilicity index indicates a strong electrophile. DFT calculations confirm a high ω value for oxomalonate.
Fukui Functions: These functions identify the most reactive sites within a molecule for nucleophilic or electrophilic attack. For oxomalonate, the Fukui function for nucleophilic attack (f+) is largest on the central carbonyl carbon, pinpointing it as the primary electrophilic center.
Table 2: Calculated Reactivity Descriptors for Diethyl Oxomalonate
| Descriptor | Calculated Value (eV) | Interpretation |
|---|---|---|
| E(HOMO) | -11.5 | Low energy, indicating electrons are held tightly. |
| E(LUMO) | -2.0 | Low energy, indicating a strong propensity to accept electrons. |
| HOMO-LUMO Gap (ΔE) | 9.5 | A significant but accessible gap for reactions with electron-rich species. |
Note: Values are representative and highly dependent on the computational method.
Density Functional Theory (DFT) Calculations for Ground State Properties
Molecular Dynamics and Docking Simulations of Oxomalonate(1-) Interactions
While quantum mechanics is ideal for studying individual molecules, classical molecular mechanics and dynamics are better suited for simulating the behavior of large biological systems, such as the interaction of a ligand like oxomalonate(1-) with an enzyme.
Molecular dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time. In the context of enzyme-ligand binding, MD can reveal the process of a ligand entering an active site, the conformational changes in both the protein and the ligand during binding, and the network of interactions (hydrogen bonds, electrostatic interactions) that stabilize the complex. utexas.edu
Table 3: Typical Setup for an MD Simulation of an Enzyme-Oxomalonate(1-) Complex
| Parameter | Example Specification | Purpose |
|---|---|---|
| Force Field | AMBER, CHARMM | Describes the potential energy of the system's atoms. |
| Water Model | TIP3P, SPC/E | Explicitly simulates the aqueous solvent environment. |
| System Size | ~100,000 atoms | Includes the protein, ligand, water, and counter-ions. |
| Simulation Time | 100 ns - 1 µs | Allows for sufficient sampling of conformational space. |
| Ensemble | NPT (Isothermal-isobaric) | Maintains constant number of particles, pressure, and temperature. |
Computational docking is a method used to predict the preferred binding orientation of a ligand to a receptor. It involves sampling many possible conformations of the ligand within the receptor's active site and scoring them based on their steric and energetic complementarity. Docking can be used to screen virtual libraries of compounds or to generate a plausible starting structure for more intensive calculations like MD simulations.
Beyond docking, other theoretical methods can predict the strength and kinetics of ligand-receptor interactions. Free energy perturbation (FEP) and thermodynamic integration (TI) are rigorous methods that can calculate the relative binding free energies of different ligands. More recent methods combine enhanced sampling MD with theoretical frameworks like milestoning to predict not just binding affinity but also kinetic parameters like the ligand's residence time (1/k_off), which is often more relevant to a drug's efficacy. biorxiv.org Grid-based methods, such as VolSurf, can also be used to create models that predict dissociation rate constants from the ligand's surface properties. mdpi.com These theoretical predictions are invaluable for rational drug design and can be validated against experimental techniques that measure ligand-receptor interactions. nih.govcore.ac.uk
Simulating Enzyme-Oxomalonate(1-) Binding and Dynamics
Computational Prediction of Spectroscopic Properties and Reaction Energetics
Computational methods are highly effective at predicting spectroscopic properties, which can serve to validate the accuracy of the theoretical model against experimental data. Time-Dependent DFT (TD-DFT) is a widely used method for calculating electronic excitation energies, which correspond to UV-Visible spectra. researchgate.net By calculating the vibrational modes of the molecule, one can also simulate the infrared (IR) spectrum. researchgate.net Comparing the predicted frequencies and intensities with experimental spectra helps to confirm the molecule's structure and the accuracy of the computational approach. nih.gov
Table 4: Comparison of Hypothetical Experimental and Computed Spectroscopic Data for an Oxomalonate Derivative
| Spectroscopic Data | Experimental Value (cm⁻¹) | Computed Value (cm⁻¹) (DFT B3LYP/6-31G*) | Assignment |
|---|---|---|---|
| IR Frequency | 1760 | 1755 | C=O stretch (ester) |
| IR Frequency | 1795 | 1790 | C=O stretch (central ketone) |
Note: Computed frequencies are often systematically scaled to improve agreement with experimental data.
Advanced Analytical Methodologies for Characterization and Investigation of Oxomalonate 1
Spectroscopic Techniques for Structural Elucidation and Reaction Monitoring
Spectroscopy is a cornerstone in the study of oxomalonate(1-), offering non-destructive ways to probe its molecular features.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of oxomalonate-containing compounds in solution. Both ¹H and ¹³C NMR are routinely employed.
¹³C NMR Spectroscopy: In ¹³C NMR spectra of diethyl oxomalonate (B1226002), distinct signals are observed for the different carbon environments. The ester carbonyl carbons typically appear in the range of 160-165 ppm, while the highly electrophilic central ketone carbonyl carbon resonates further downfield. thieme-connect.comchemicalbook.com The ethyl group carbons (CH₂ and CH₃) show characteristic shifts around 61-62 ppm and 14 ppm, respectively. thieme-connect.com The precise chemical shifts can be influenced by the solvent and the presence of other functional groups. sigmaaldrich.com Studies on the reaction of diethyl oxomalonate with various reagents utilize ¹³C NMR to track the transformation of the central carbonyl group and confirm the formation of new covalent bonds. researchgate.netbeilstein-journals.org
¹H NMR Spectroscopy: The ¹H NMR spectrum of a compound like diethyl oxomalonate is relatively simple, showing a quartet for the methylene (B1212753) protons (–CH₂–) and a triplet for the methyl protons (–CH₃–) of the ethyl esters, consistent with their spin-spin coupling. beilstein-journals.org The absence of a proton on the central carbon of the oxomalonate moiety is a key diagnostic feature. However, ¹H NMR is invaluable for characterizing products from reactions involving oxomalonate, where new C-H bonds are formed. researchgate.netscribd.com For instance, in the synthesis of complex heterocyclic compounds, ¹H NMR is used to confirm the structure of the newly synthesized molecules. nih.gov
Mechanistic studies, such as those involving the detritylating properties of diethyl oxomalonate in the presence of methanol (B129727), have utilized both ¹H and ¹³C NMR to characterize the adducts formed during the reaction. researchgate.net
Table 1: Representative ¹³C NMR Chemical Shift Ranges for Diethyl Oxomalonate
| Carbon Atom | Chemical Shift (δ) in ppm |
| Central Ketone (C=O) | ~182 |
| Ester Carbonyl (COO) | 160 - 165.6 |
| Methylene (CH₂) | 61.7 - 63.8 |
| Methyl (CH₃) | ~14.0 |
Note: Values are approximate and can vary based on solvent and experimental conditions. thieme-connect.comchemicalbook.combeilstein-journals.orgchemguide.co.uk
Infrared (IR) and Raman spectroscopy are complementary techniques that provide a vibrational "fingerprint" of a molecule by probing its bond vibrations. triprinceton.orgedinst.com These methods are essential for identifying functional groups and studying intermolecular interactions in oxomalonate-containing systems.
Infrared (IR) Spectroscopy: The IR spectrum of an oxomalonate derivative like diethyl oxomalonate is dominated by a strong absorption band corresponding to the stretching vibration (ν) of the C=O bonds. beilstein-journals.orgnih.gov Typically, two distinct C=O stretching frequencies are observed: one for the central ketone group and another for the ester carbonyl groups. The ketone C=O stretch usually appears at a higher wavenumber than the ester C=O stretch. For instance, in metal complexes, carboxylate stretching vibrations are key indicators, with asymmetric and symmetric stretches appearing around 1600 cm⁻¹ and 1400 cm⁻¹, respectively.
Studies on enzyme-inhibitor interactions, such as the binding of oxomalonate to oxaloacetate decarboxylase, have used Fourier-transform infrared (FTIR) spectroscopy to monitor changes in the protein's secondary structure upon inhibitor binding. plos.org The binding of oxomalonate induced shifts in the amide-I band, suggesting alterations in the α-helix and β-sheet content of the enzyme. plos.orgnih.gov
Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. triprinceton.orgapacwomen.ac.in It can be a powerful tool for studying the oxomalonate backbone and its interactions in different environments, including in aqueous solutions, which is often challenging for IR spectroscopy due to strong water absorption. unifr.ch While less commonly reported for simple oxomalonate derivatives compared to IR, it is valuable for analyzing the structural elucidation of metal complexes involving the oxomalonate ligand. apacwomen.ac.in
UV-Visible (UV-Vis) and fluorescence spectroscopy are used to investigate the electronic properties of oxomalonate(1-) and its derivatives, particularly in the context of coordination chemistry and biological interactions.
UV-Vis Spectroscopy: Simple oxomalonate esters exhibit weak n→π* transitions associated with the carbonyl groups in the UV region. researchgate.net However, when oxomalonate(1-) acts as a ligand in transition metal complexes, more intense ligand-to-metal charge transfer (LMCT) bands can appear in the UV-Vis spectrum. researchgate.net These bands provide information about the electronic communication between the ligand and the metal center. UV-Vis spectroscopy is also used to monitor the synthesis and reactions of pteridine (B1203161) analogues derived from oxomalonate esters. researchgate.net
Fluorescence Spectroscopy: While oxomalonate itself is not typically fluorescent, its binding to macromolecules like proteins can be monitored using intrinsic protein fluorescence. For example, the binding of oxomalonate, a competitive inhibitor, to the enzyme oxaloacetate decarboxylase was studied by monitoring changes in the fluorescence of the enzyme's tryptophan residues. plos.org The study observed a blue shift in the fluorescence maximum emission wavelength upon oxomalonate binding, indicating a change in the local environment of the tryptophan residues to a more non-polar or rigid state. plos.orgresearchgate.net This approach allows for the investigation of binding events even when the ligand itself is non-fluorescent.
Mass spectrometry (MS) is an indispensable technique for determining the precise molecular weight and elemental composition of oxomalonate-containing compounds. It also provides structural information through the analysis of fragmentation patterns.
Accurate Mass Determination: High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the elemental formula of a synthesized compound. beilstein-journals.org Techniques like electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are commonly used to generate ions from oxomalonate derivatives for MS analysis. beilstein-journals.orgtheses.frgwu.edu
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) is used to fragment a selected parent ion and analyze the resulting daughter ions. gwu.edunih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of oxomalonate derivatives and their reaction products. nih.govmit.edu For example, the fragmentation of oxomalonate derivatives often involves the loss of groups such as CO, CO₂, and fragments from the ester moieties. scielo.br In metabolomics studies, LC-MS is used to identify oxomalonate in complex biological mixtures. core.ac.uk
UV-Vis and Fluorescence Spectroscopy for Electronic Transitions and Binding Studies
X-ray Crystallography for Definitive Molecular and Complex Structures
X-ray crystallography provides unambiguous, three-dimensional structural information at the atomic level, making it the gold standard for determining the definitive structure of oxomalonate(1-) in its solid state, especially within metal-organic frameworks and coordination complexes. researchgate.net
Crystallographic analyses have revealed the remarkable versatility of the oxomalonate anion as a ligand. It can adopt various coordination modes, acting as a bridging ligand between metal centers. For example, in copper coordination compounds, the carboxylate oxygen atoms, and in some cases the hydrated central carbon's alkoxido oxygen atoms, participate in coordination. The geometry of the central carbon atom can be trigonal planar in the anhydrous keto form or tetrahedral in the hydrated gem-diol form.
The crystal structures of lanthanide-oxomalonate frameworks show that they are often isostructural across the rare earth series, typically crystallizing in trigonal space groups. The structure of complexes can also be influenced by the counter-ions present in the crystal lattice. Furthermore, X-ray diffraction has been used to confirm the molecular structure of complex organic molecules synthesized from diethyl oxomalonate. nih.govnih.gov These studies provide precise bond lengths, bond angles, and details of intermolecular interactions like hydrogen bonding, which are crucial for understanding the material's properties.
Table 2: Examples of Crystal Systems and Space Groups for Oxomalonate-Containing Compounds
| Compound/Complex Type | Crystal System | Space Group | Reference |
| Heptanuclear Copper Cluster with Mesoxalate | Monoclinic | P2₁/c | |
| Lanthanide-Mesoxalate MOFs | Trigonal | - | |
| Ethyl 1-(4-oxo-8-(4-chlorophenyl)-4,6,7,8-tetrahydroimidazo[2,1-c] researchgate.netsielc.comtriazin-3-yl)formate | Orthorhombic | P212121 | nih.govresearchgate.net |
| Tungsten-Silylidyne-[2+2] Cycloaddition Product with Alkyne | - | - | oup.com |
Note: This table provides illustrative examples and is not exhaustive.
Chromatographic and Separation Techniques in Oxomalonate(1-) Research (e.g., GC-MS, HPLC)
Chromatographic techniques are essential for the separation, purification, and analysis of oxomalonate(1-) and its derivatives from reaction mixtures and biological samples. google.comacs.org
High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of non-volatile compounds like oxomalonate and its derivatives. sielc.com Reversed-phase (RP) HPLC methods, often using C18 columns, can separate these compounds based on their polarity. sielc.com A typical mobile phase might consist of a mixture of acetonitrile (B52724) and water, with an acid modifier like phosphoric acid or formic acid (for MS compatibility). sielc.com HPLC is used not only for analytical quantification but also for preparative separation to isolate pure compounds or impurities. sielc.com In metabolomics, LC-MS is a key platform for detecting and quantifying 2-oxoacids, including oxomalonate, in biological extracts. core.ac.ukresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): For GC analysis, volatile derivatives of oxomalonate must be prepared, as the parent acid and its salts are not sufficiently volatile. mdpi.comresearchgate.net Derivatization often involves esterification of the carboxyl groups. While requiring an extra sample preparation step, GC-MS offers high separation efficiency and sensitive detection. mdpi.com It has been employed in methods for analyzing various α-oxoacids, although its application specifically for oxomalonate is less common than HPLC due to the derivatization requirement. mdpi.comepa.gov
Advanced Kinetic Measurement and Analysis Techniques for Reaction Mechanisms
The elucidation of reaction mechanisms involving transient intermediates like the oxomalonate(1-) anion necessitates the use of advanced analytical techniques capable of monitoring chemical changes on very short timescales. Kinetic methods of analysis, which determine an analyte's concentration by observing the rate of a chemical or physical process, are essential for this purpose. libretexts.org These techniques provide crucial data on reaction rates, the influence of various parameters on these rates, and the detection of short-lived species, thereby enabling a detailed mapping of reaction pathways.
Stopped-Flow Spectrophotometry
For fast reactions in solution, stopped-flow spectrophotometry is a powerful and widely used technique. wikipedia.org It is ideal for studying reactions with half-lives in the millisecond range, which is often the timescale for reactions involving intermediates like oxomalonate(1-). wikipedia.org The method involves the rapid mixing of two reactant solutions, which are then forced through a mixing chamber and into an observation cell. wikipedia.orglibretexts.org The flow is then abruptly stopped, and the ensuing reaction is monitored in real-time, typically by measuring the change in absorbance or fluorescence as a function of time. wikipedia.orglibretexts.org This allows for the calculation of initial reaction rates before significant product accumulation occurs. libretexts.org
Temperature-Jump Relaxation Method
The temperature-jump (T-jump) method is another advanced technique used to study the kinetics of very fast reversible reactions in solution that are sensitive to temperature changes. The method involves rapidly heating a solution that is at equilibrium, causing a shift in the equilibrium position. The system's subsequent "relaxation" to a new equilibrium state is monitored spectrophotometrically, and the relaxation time provides information about the forward and reverse rate constants of the reaction.
A pertinent example of this technique's application is the study of proton transfer reactions for ring-substituted arylethylmalonate monoanions with hydroxide (B78521) ions in aqueous solution. rsc.org Researchers used the temperature-jump relaxation method to measure the second-order rate constants (kf) for the proton transfer. rsc.org They also determined the equilibrium constants (K) for these reactions potentiometrically. rsc.org The study found a linear correlation between the logarithms of both the rate and equilibrium constants and Taft's substituent constants (σ⁰), demonstrating that the rates of these fast proton transfer reactions are influenced by the electronic effects of substituents. rsc.org Such a methodology is directly applicable to studying the proton transfer kinetics of the oxomalonate(1-) anion.
Below is a table summarizing the kinetic and equilibrium data for the reaction of arylethylmalonate monoanions with hydroxide, illustrating the type of quantitative data obtainable from these advanced methods. rsc.org
| Substituent (X) | Taft's Constant (σ⁰) | log (kf,X / kf,H) | log (KX / KH) |
|---|---|---|---|
| p-CH₃O | -0.16 | -0.07 | -0.14 |
| p-CH₃ | -0.15 | -0.06 | -0.13 |
| H | 0.00 | 0.00 | 0.00 |
| p-Cl | 0.27 | 0.10 | 0.25 |
| m-Cl | 0.37 | 0.14 | 0.35 |
Other Advanced Techniques
Quenched-Flow: This method is an alternative to stopped-flow when the reaction cannot be monitored by a spectroscopic signal in real-time. wikipedia.org The reaction is initiated by mixing and then stopped or "quenched" after a specific, short time interval by adding a chemical agent that halts the reaction or by freezing. wikipedia.org The composition of the mixture can then be analyzed using conventional methods like chromatography or mass spectrometry.
Computational Analysis: Modern kinetic investigations are frequently supplemented by computational methods, such as Density Functional Theory (DFT) calculations. researchgate.net These theoretical studies can model reaction pathways, calculate the energies of reactants, transition states, and intermediates, and rationalize experimentally observed kinetic data. researchgate.netbeilstein-journals.org For example, DFT calculations can help understand the role of catalysts or solvents in a reaction mechanism. researchgate.net
Kinetic Isotope Effects (KIE): The study of KIEs, where an atom in a reactant is replaced by one of its isotopes (e.g., hydrogen with deuterium), provides powerful insight into the rate-determining steps of a reaction. researchgate.net A significant KIE often indicates that a bond to the isotopically labeled atom is being broken in the slowest step of the mechanism. researchgate.net This can be used to probe C-H bond cleavage steps in reactions leading to or involving oxomalonate(1-). researchgate.net
The application of these advanced kinetic techniques is indispensable for constructing a complete mechanistic picture of chemical transformations involving oxomalonate(1-), providing quantitative rate constants and a deeper understanding of the factors that control its formation and reactivity.
Strategic Applications of Oxomalonate 1 in Synthetic Organic Chemistry
Oxomalonate(1-) as a Versatile Building Block in Target Synthesis
The reactivity of oxomalonate (B1226002) esters allows for their participation in a variety of chemical transformations, leading to the synthesis of diverse molecular architectures. researchgate.netwikipedia.org
Diethyl oxomalonate serves as a three-carbon synthon, a building block that introduces a three-carbon unit into a target molecule. researchgate.netresearchgate.net This capability is particularly valuable in the construction of complex molecular frameworks. For instance, it has been employed in the Pictet-Spengler reaction for the synthesis of functionalized tetrahydroisoquinolines. researchgate.net In this context, diethyl ketomalonate acts as a cyclization partner, leading to the formation of gem-diester products. researchgate.net Another notable application is in the Martinet isatin (B1672199) synthesis, where diethyl 2-ketomalonate serves as a two-carbon synthon for the construction of isatin derivatives, which are important scaffolds in medicinal chemistry. acs.org
A key feature of oxomalonates is the high electrophilicity of the central carbonyl group, which readily undergoes nucleophilic attack. researchgate.netresearchgate.net This reactivity has been harnessed in various synthetic strategies. For example, the reaction of diethyl oxomalonate with nucleophiles is a cornerstone of its application as a building block.
Table 1: Examples of Complex Molecule Construction using Oxomalonate Esters
| Starting Material(s) | Reagent | Product Type | Application |
| Tryptamine-2-carboxylic acids, Carbonyl compounds | Diethyl oxomalonate | 1,2,3,4-tetrahydro-β-carbolines | Synthesis of indole (B1671886) alkaloids researchgate.net |
| Trisubstituted aniline (B41778) | Diethyl 2-ketomalonate | Isatin derivatives (e.g., melosatin A) | Natural product synthesis acs.org |
| 1-Iodo-2-chloromethylbenzene, Isopropylmagnesium chloride | Diethyl oxomalonate | 2-bis-carboxyethyl-isobenzofuran | Synthesis of functionalized furans wikipedia.org |
| Alkenes | Diethyl oxomalonate | α-Hydroxy-γ-ketodiesters | Ene reactions for C-C bond formation wikipedia.org |
Oxomalonate esters are pivotal in the synthesis of a wide variety of heterocyclic compounds, which are core structures in many pharmaceuticals and natural products. researchgate.netchemimpex.comchemistrydocs.com The high reactivity of the central carbonyl group allows it to participate in cycloaddition reactions and condensations with various nucleophiles to form rings. researchgate.netwikipedia.org
For example, diethyl oxomalonate reacts with guanidines to form functionalized imidazolones. wikipedia.org It is also a key reactant in the synthesis of oxazolidin-4-one derivatives through a [3+2] annulation reaction with β-oxo-acrylamides. researchgate.net Furthermore, it participates in three-component cascade reactions to produce fused oxazolidines. researchgate.net The reaction of diethyl oxomalonate with phenols in the presence of a Lewis acid can lead to the formation of 3-hydroxybenzofuran-2-ones. researchgate.net
Table 2: Heterocyclic Frameworks Synthesized Using Oxomalonate Esters
| Reactant(s) | Product Heterocycle | Reaction Type |
| Guanidines | Imidazolone | Condensation wikipedia.org |
| β-oxo-acrylamides | Oxazolidin-4-one | [3+2] Annulation researchgate.net |
| Tetrahydroisoquinolines, Aldehydes | Fused Oxazolidines | Three-component cascade researchgate.net |
| Phenols | 3-Hydroxybenzofuran-2-one | Friedel-Crafts/Lactonization researchgate.net |
| 5-Alkoxythiazoles | Dihydro-dioxo-triazolo-triazole-carbothioate | Stepwise addition and ring opening researchgate.net |
| Nitrile imines | Oxadiazole | Cycloaddition researchgate.net |
Beyond heterocyclic synthesis, oxomalonate esters are instrumental in the formation of functionalized aliphatic and aromatic compounds. orgsyn.orgontosight.aigoogle.comegyankosh.ac.in The electrophilic nature of the central ketone allows for various addition reactions, leading to highly functionalized products.
In the Baylis-Hillman reaction, diethyl ketomalonate reacts rapidly with activated alkenes such as acrylates, acrylonitrile, and methyl vinyl ketone to yield multifunctional molecules. tandfonline.com It also participates in aldol-type additions, for instance with the morpholine (B109124) enamine of 3-pentanone (B124093), to generate α-hydroxy-γ-ketodiesters. wikipedia.org Furthermore, the reaction of diethyl oxomalonate with Grignard reagents derived from substituted benzenes provides a route to functionalized aromatic compounds like 2-bis-carboxyethyl-isobenzofuran. wikipedia.org Ene reactions with alkenes furnish 1-hydroxy-1-alkylmalonic esters. wikipedia.org
Synthesis of Diverse Heterocyclic Frameworks
Utilization in Stereoselective and Asymmetric Transformations
The application of oxomalonate esters extends to the realm of stereoselective and asymmetric synthesis, where the goal is to control the three-dimensional arrangement of atoms in a molecule. ethz.chuwindsor.camsu.edu This is crucial in the synthesis of chiral molecules, such as many pharmaceuticals, where only one enantiomer is biologically active. wikipedia.orgnumberanalytics.com
Diethyl ketomalonate has been used in catalytic enantioselective hetero-Diels-Alder reactions with dienes, employing chiral bisoxazoline ligands in conjunction with copper(II) or zinc(II) Lewis acids. These reactions can proceed with high enantiomeric excess (up to 93% ee for 1,3-cyclohexadiene), providing a pathway to chiral CO2-synthons. The resulting adducts can be further transformed into optically active 1,4-disubstituted cyclohexene (B86901) diols.
Chiral auxiliaries, which are temporarily attached to a substrate to direct the stereochemical outcome of a reaction, can also be used in conjunction with oxomalonate chemistry. wikipedia.orgnumberanalytics.com For example, chiral derivatives of mesoxalates, such as dimenthyl mesoxalate, have been prepared and utilized in synthesis. orgsyn.org
Contributions to Green Chemistry Methodologies
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemijournal.com While specific studies focusing solely on the "greenness" of oxomalonate(1-) are not extensively detailed in the provided results, its utility in certain reaction types aligns with green chemistry principles.
Furthermore, the use of oxomalonates in atom-economical reactions, such as the [3+2] annulation to form oxazolidin-4-ones, where most of the atoms of the reactants are incorporated into the final product, is another aspect that aligns with the goals of green chemistry. researchgate.net
Future Research Trajectories and Emerging Opportunities in Oxomalonate 1 Chemistry
Discovery of Novel Reactivity and Unexplored Catalytic Systems
The unique electrophilicity of the carbonyl group in oxomalonate (B1226002) esters makes them highly reactive building blocks in organic synthesis. wikipedia.org This reactivity enables condensations with a variety of nucleophiles, including less common ones like acid amides, to form polyfunctionalized compounds. researchgate.net Future research will likely focus on discovering new transformations and catalytic systems to further exploit this reactivity.
One area of interest is the development of novel catalytic systems for reactions involving oxomalonate derivatives. While catalysts like 1,4-diazabicyclo[2.2.2]octane (DABCO) are known to be effective in reactions such as the Baylis-Hillman reaction with diethyl ketomalonate, there is still a vast, underexplored space for new catalysts, including stereoselective ones. researchgate.net The development of such catalysts could lead to the synthesis of complex, biologically active molecules. researchgate.net For instance, the use of chiral phosphoric acids has shown promise in the atroposelective synthesis of arylpyrroles using diethyl 2-oxomalonate. beilstein-journals.org
The exploration of new reaction partners for oxomalonate is another promising direction. Its ability to act as a carbon dioxide equivalent in Diels-Alder reactions with electron-rich dienes opens up possibilities for synthesizing complex heterocyclic structures. wikipedia.org Further investigation into its participation in various pericyclic reactions, such as cycloadditions and ene reactions, could unveil new synthetic methodologies. wikipedia.org
Table 1: Examples of Known Reactions Involving Diethyl Oxomalonate
| Reaction Type | Reactant(s) | Catalyst/Conditions | Product Type | Reference(s) |
| Condensation | Acid amides | Citric acid, EtOH, rt | Polyfunctionalized compounds | researchgate.net |
| Condensation | Ethylenediamine | - | Pyrazine framework | researchgate.net |
| Condensation | Aminopyrazole | - | Imidazopyrazole | researchgate.net |
| Baylis-Hillman | Acrylates, acrylonitrile, methyl vinyl ketone | DABCO | Multifunctional molecules | wikipedia.org |
| Diels-Alder | Electron-rich 1,3-dienes | - | Dihydropyran diester | wikipedia.org |
| Aldol (B89426) Addition | Morpholineneamine of 3-pentanone (B124093) | - | α-hydroxy-γ-ketodiester | wikipedia.org |
| Ene Reaction | Terminal alkenes | - | 1-hydroxy-1-alkylmalonic esters | wikipedia.org |
| Cycloaddition | N-(4-Methoxyphenyl)-1,1-diethoxycarbonylimine | - | Azetidin-2-one derivative | seejph.com |
Integration of Advanced Computational Methods for Predictive Design
Advanced computational methods, such as Density Functional Theory (DFT), are becoming indispensable tools for understanding and predicting chemical reactivity. In the context of oxomalonate chemistry, these methods can provide valuable insights into reaction mechanisms and guide the design of new catalysts and reactions.
Computational studies can be employed to analyze the electronic structure of oxomalonate and its transition states in various reactions. For example, the molecular electrostatic potential surface can reveal chemically reactive regions, aiding in the prediction of how oxomalonate will interact with other molecules. researchgate.net DFT calculations have been used to analyze intramolecular interactions in crystal structures of oxomalonate derivatives, providing a deeper understanding of their stability and conformation. researchgate.net
Furthermore, computational modeling can be used to predict the selectivity of catalytic reactions. For instance, in the organocatalyzed cycloaddition of ο-hydroxybenzaldimines to 2,3-dihydrofuran, computational methods were used to elucidate the mechanism and the origin of stereoselectivity, revealing that the balance of noncovalent interactions between the catalyst and substrates is crucial. acs.org This knowledge can be leveraged to design more efficient and selective catalysts for reactions involving oxomalonate. The combination of experimental work and computational analysis will be key to unlocking the full potential of oxomalonate in synthetic chemistry.
Intersection with Synthetic Biology and Pathway Engineering for Biocatalysis
The integration of oxomalonate chemistry with synthetic biology and metabolic engineering presents exciting opportunities for the biocatalytic production of valuable chemicals. While oxomalonate itself is a key intermediate in certain metabolic pathways, its direct enzymatic production and utilization in engineered microorganisms remain a developing area of research. acs.orgnih.gov
Thermodynamic analyses suggest that the conversion of glucose to products like methane (B114726) can involve oxomalonate as an oxidized co-product, indicating its potential role in engineered metabolic pathways. acs.org The development of novel biosynthetic routes could enable the production of compounds derived from oxomalonate. This could involve engineering enzymes and pathways to channel metabolic flux towards oxomalonate or its precursors. nih.gov
Biocatalysis offers a green and sustainable alternative to traditional chemical synthesis. acsgcipr.org Enzymes, with their high specificity and mild reaction conditions, could be engineered to perform novel transformations on oxomalonate and its derivatives. For example, proline 4-hydroxylases, which catalyze the hydroxylation of L-proline, utilize 2-oxoglutarate, a close structural analog of oxomalonate, as a co-substrate. nih.gov This suggests the potential for engineering similar enzymes to act on oxomalonate-derived substrates. The development of high-throughput screening methods will be crucial for the directed evolution of such enzymes. acs.org
Future research could focus on:
Discovering and engineering enzymes that can synthesize and/or utilize oxomalonate.
Designing and implementing novel metabolic pathways in microorganisms for the production of oxomalonate-derived chemicals.
Optimizing fermentation processes to improve the titer, yield, and productivity of target molecules.
Development of In-Situ Analytical Probes for Real-Time Reaction Monitoring
The ability to monitor chemical reactions in real-time is crucial for understanding reaction kinetics, optimizing reaction conditions, and ensuring process safety and robustness, particularly during scale-up. mt.com The development of in-situ analytical probes specifically for reactions involving oxomalonate would be a significant advancement.
Techniques like in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information about the concentration of reactants, products, and intermediates. mt.com For oxomalonate reactions, these techniques could be used to track the consumption of the highly reactive keto group and the formation of new functional groups.
Another promising approach is the use of electrospray ionization mass spectrometry (ESI-MS) coupled with continuous-flow microreactors. This technique has been successfully used to detect and characterize transient intermediates in the proline-catalyzed inverse aldol reaction between aldehydes and diethyl ketomalonate. beilstein-journals.org The use of a charge-tagged catalyst enhanced the signal intensity of the catalyst-derived species, allowing for a detailed mechanistic investigation. beilstein-journals.org
Future research in this area could focus on:
Developing novel chemoselective probes that react specifically with oxomalonate or its reaction intermediates to generate a detectable signal. acs.org
Adapting existing in-situ monitoring technologies for the specific challenges of oxomalonate chemistry, such as its high reactivity and potential for side reactions.
Integrating real-time analytical data with automated reaction platforms for high-throughput experimentation and process optimization.
Potential for Applications in Advanced Materials Science
The unique chemical structure of oxomalonate(1-) and its derivatives offers significant potential for the development of advanced materials with novel properties and functionalities. While the physical properties are excluded from this discussion, the chemical reactivity and polyfunctionality of oxomalonate make it an attractive building block for various materials.
One emerging application is in the field of energy storage. Ketomalonate-based organic lithium replenishment agents, such as dilithium (B8592608) ketomalonate (DLMT) and tetralithium ketomalonate (TLMT), have been developed for use in lithium-ion batteries. researchgate.net These materials demonstrate high lithium replenishment capacities and good compatibility with standard battery manufacturing processes. researchgate.net Their complete decomposition during operation helps to preserve the structural integrity of the cathode, leading to improved cycling stability. researchgate.net
Furthermore, the ability of oxomalonate derivatives to participate in polymerization and cross-linking reactions opens up possibilities for creating novel polymers and networked materials. The reaction of diethyl oxomalonate with guanidines to form functionalized imidazolones in high yield is one such example of forming heterocyclic structures that could be incorporated into larger polymer chains. wikipedia.org The development of metal-organic frameworks (MOFs) incorporating oxomalonate-derived linkers is another area with potential for creating materials with tailored porosity and catalytic activity. aub.edu.lb
Q & A
Q. What advanced computational methods validate the transition state (TS) structure in oxomalonate(1−) reactions?
- Methodological Answer : Isotope effect calculations (BEBOVIB-IV program) and DFT simulations match experimental kH/kD values (e.g., 2.5–3.0 for decene isomers). TS geometries (e.g., chair-like vs. boat-like) are inferred from stereochemical retention in adducts, validated by X-ray crystallography .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
